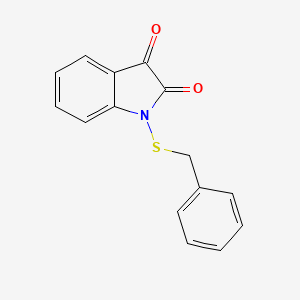
1-(Benzylsulfanyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzylsulfanyl group attached to the indole core, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-1H-indole-2,3-dione typically involves the introduction of the benzylsulfanyl group to the indole core. One common method is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the indole ring. This can be achieved by reacting indole-2,3-dione with benzylthiol in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylsulfanyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole core can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzylsulfanyl)octan-2-ol: Another benzylsulfanyl compound with antimicrobial properties.
Benzylsulfanyl-triazolyl-indole: A compound with a similar indole core and benzylsulfanyl group, studied for its antifungal activity.
Uniqueness
1-(Benzylsulfanyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
53888-04-3 |
|---|---|
Molekularformel |
C15H11NO2S |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
1-benzylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)16(15(14)18)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
KXZPKEBUOKIQIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSN2C3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


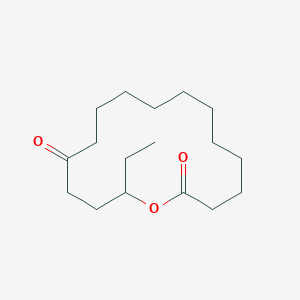
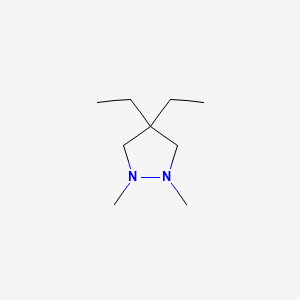

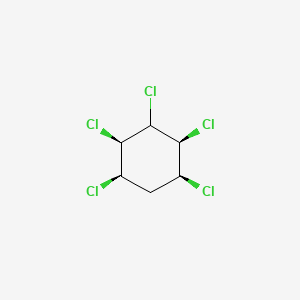
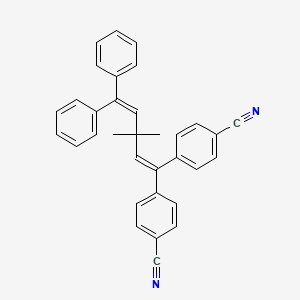

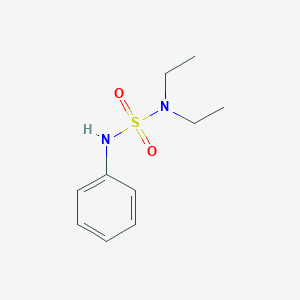
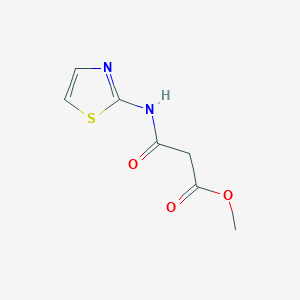

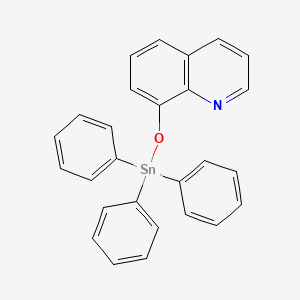
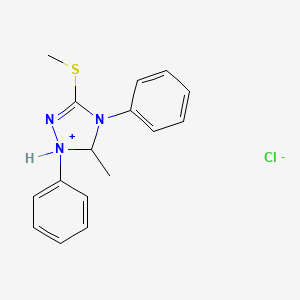
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)


